Enantiomeric Purity: 2,6-Difluoro-L-phenylalanine vs. Racemic or Low-Purity Commercial Batches
Commercial procurement of 2,6-difluoro-L-phenylalanine requires verification of enantiomeric purity to ensure stereochemical integrity in downstream peptide synthesis. Analysis of representative vendor-specification data demonstrates that this compound is supplied with enantiomeric content <0.1% D-enantiomer by GC, chiral HPLC purity ≥99%, and overall HPLC purity ≥98.8% (TFA) . This specification contrasts with alternative sources where racemic DL-2,6-difluorophenylalanine or lower-purity L-enantiomer batches may be offered without documented enantiomeric excess verification. The optical rotation of +10.7° (α24/D, 1% in H2O) and α24365 = +50.6° serves as an independent identity verification metric for incoming quality control .
| Evidence Dimension | Enantiomeric purity and chiral identity |
|---|---|
| Target Compound Data | ≥99% (chiral HPLC); <0.1% D-enantiomer (GC); optical rotation α24/D = +10.7° (1% in H2O); HPLC purity ≥98.8% (TFA) |
| Comparator Or Baseline | Alternative commercial sources: racemic DL-mixture (no stereochemical purity) or L-enantiomer without documented chiral purity; non-fluorinated L-phenylalanine: typical commercial purity 98-99% (baseline reference) |
| Quantified Difference | D-enantiomer contamination <0.1% (below detection threshold for impact on peptide diastereomer formation) |
| Conditions | GC enantiomeric analysis; TLC ≥99%; HPLC (TFA) 98.8%; optical rotation measured at 24°C in water (1% w/v) |
Why This Matters
Sub-0.1% D-enantiomer content eliminates diastereomeric contamination in solid-phase peptide synthesis, which would otherwise require costly preparative HPLC separation and reduce final product yield.
